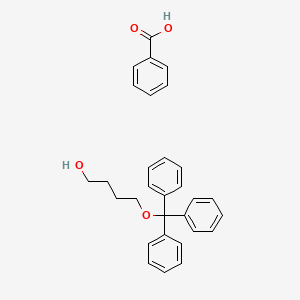
Benzoic acid;4-trityloxybutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;4-trityloxybutan-1-ol is an organic compound that combines the properties of benzoic acid and 4-trityloxybutan-1-ol. Benzoic acid is a white, crystalline solid that is widely used as a food preservative and in the production of various chemicals . 4-trityloxybutan-1-ol is a derivative of butanol with a trityl group attached, which can be used in organic synthesis and as a protecting group in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-trityloxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-trityloxybutan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;4-trityloxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives and other oxidation products.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .
Applications De Recherche Scientifique
Benzoic acid;4-trityloxybutan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid;4-trityloxybutan-1-ol involves its interaction with specific molecular targets and pathways. For example, the trityl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions . The benzoic acid moiety can participate in various biochemical processes, including enzyme inhibition and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid used as a preservative and in organic synthesis.
4-trityloxybutan-1-ol: A derivative of butanol with a trityl group, used as a protecting group in organic synthesis.
Uniqueness
Benzoic acid;4-trityloxybutan-1-ol is unique due to its combination of benzoic acid and 4-trityloxybutan-1-ol, which imparts both preservative properties and the ability to act as a protecting group in chemical reactions. This dual functionality makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
431065-46-2 |
|---|---|
Formule moléculaire |
C30H30O4 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
benzoic acid;4-trityloxybutan-1-ol |
InChI |
InChI=1S/C23H24O2.C7H6O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;8-7(9)6-4-2-1-3-5-6/h1-9,12-17,24H,10-11,18-19H2;1-5H,(H,8,9) |
Clé InChI |
WWRABLZXTNBRMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















